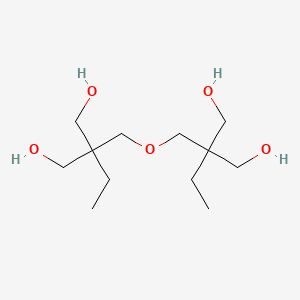
Difluoroacetonitrile
説明
Difluoroacetonitrile is a fluorinated organic compound . It has the molecular formula C2HF2N and is used as a production intermediate in various fields of application, particularly in the agrochemical and pharmaceutical fields .
Synthesis Analysis
The synthesis of difluoroacetonitrile involves reacting halogenodifluoromethane and a source of cyanide anions in an alkaline medium . The starting substrate corresponds to the formula HXCF2, where X represents a chlorine, bromine, or iodine atom .Molecular Structure Analysis
The molecular formula of difluoroacetonitrile is C2HF2N . The molecular structure was optimized at the MP2/6-311G(d,p) level of theory assuming Cs symmetry .Chemical Reactions Analysis
Difluoroacetonitrile can be prepared by reacting halogenodifluoromethane and a source of cyanide anions in an alkaline medium . It can also undergo electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions .Physical And Chemical Properties Analysis
Difluoroacetonitrile has a molecular weight of 77.03 . It has a melting point of 0°C and a boiling point of 0°C . Its density is 1.113 .科学的研究の応用
-
Scientific Field: Analytical Chemistry
- Application : Difluoroacetonitrile is used as a building block in the synthesis of various chemical compounds .
- Method of Application : The specific methods of application can vary depending on the compound being synthesized. Typically, Difluoroacetonitrile would be combined with other reagents under controlled conditions to form the desired compound .
- Results or Outcomes : The outcomes of these syntheses are the production of a wide range of compounds for various applications, including research and industrial uses .
-
Scientific Field: Environmental Science
- Application : Difluoroacetonitrile may be involved in Advanced Oxidation Processes (AOPs) for wastewater treatment .
- Method of Application : In AOPs, refractory organics are removed from wastewater through the generation of reactive, non-selective radicals. The specifics of Difluoroacetonitrile’s role in this process are not detailed .
- Results or Outcomes : The use of AOPs, potentially involving Difluoroacetonitrile, can result in the effective removal of refractory organics from wastewater .
-
Scientific Field: Materials Science
- Application : Difluoroacetonitrile could potentially be used in the development of high-performance direct X-ray detector materials .
- Method of Application : While the specific role of Difluoroacetonitrile is not detailed, it could be involved in the synthesis of perovskite materials, which have shown great potential in the field of X-ray detectors .
- Results or Outcomes : The development of these new materials could lead to X-ray detectors with faster imaging, higher resolution, and simpler construction .
-
Scientific Field: Data Science
- Application : While not directly related to Difluoroacetonitrile, data science plays a crucial role in analyzing the results of experiments involving this compound .
- Method of Application : Data science techniques can be used to analyze large datasets from experiments, helping to validate theories and models, and leading to a deeper understanding of the phenomena being studied .
- Results or Outcomes : The use of data science can lead to disruptive innovation in science, industry, policy, and people’s lives .
-
Scientific Field: Nanotechnology
- Application : While not directly related to Difluoroacetonitrile, nanotechnology is a rapidly evolving field that could potentially find use for a wide range of chemical compounds, including Difluoroacetonitrile .
- Method of Application : The specific role of Difluoroacetonitrile in nanotechnology would depend on the specific application. It could potentially be used in the synthesis of nanomaterials or nanodevices .
- Results or Outcomes : The use of nanotechnology can lead to the development of new materials and devices with unique properties, which can have applications in a wide range of sectors, including transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
-
Scientific Field: Interdisciplinary Research
- Application : Interdisciplinary research (IDR) is a mode of research that integrates information, data, techniques, tools, perspectives, concepts, and/or theories from two or more disciplines or bodies of specialized knowledge to advance fundamental understanding or to solve problems . Difluoroacetonitrile, as a versatile chemical compound, could potentially be used in IDR.
- Method of Application : The specific methods of application would depend on the disciplines involved and the specific problem being addressed .
- Results or Outcomes : The outcomes of IDR can be the advancement of fundamental understanding or the solution of complex problems that require an interdisciplinary approach .
Safety And Hazards
特性
IUPAC Name |
2,2-difluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF2N/c3-2(4)1-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFXLCKTFSDWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189458 | |
| Record name | Acetonitrile, difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoroacetonitrile | |
CAS RN |
359-12-6 | |
| Record name | Acetonitrile, difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoroacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)








